molecular formula C21H21N3O3S B2859800 Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate CAS No. 1457983-64-0

Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate

Cat. No.: B2859800
CAS No.: 1457983-64-0
M. Wt: 395.48
InChI Key: WSEMGAVNZQDVLR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate is a complex organic compound characterized by its pyrimidine core and various substituents, including a methylsulfanyl group, a phenylamino group, and an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate as the core structure.

  • Substitution Reactions: The pyrimidine ring undergoes substitution reactions to introduce the phenylamino group at the 6-position.

  • Phenol Derivatives: The phenylamino group is often introduced using phenol derivatives, such as 4-phenoxyaniline.

  • Reaction Conditions: The reactions are usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane or acetonitrile, under reflux conditions.

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches to ensure quality control and consistency.

  • Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

  • Scale-Up: Industrial-scale production involves scaling up the reaction while maintaining the same reaction conditions to ensure the yield and purity of the product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

  • Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the phenylamino group.

  • Substitution: Substitution reactions are common, especially for introducing different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Reagents like phenol derivatives, anilines, and various alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfones, sulfoxides, and sulfonic acids can be formed from oxidation reactions.

  • Reduction Products: Reduced pyrimidines and phenylamino derivatives are common reduction products.

  • Substitution Products: Various substituted pyrimidines and phenylamino compounds are formed depending on the substituents introduced.

Chemistry:

  • Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.

  • Catalyst Development: It can be used in the development of catalysts for organic reactions.

Biology:

  • Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes.

  • Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.

Medicine:

  • Drug Development:

  • Pharmacological Studies: It can be used in pharmacological studies to evaluate its effects on biological systems.

Industry:

  • Material Science: The compound can be used in material science for the development of new materials with specific properties.

  • Agriculture: It may have applications in agriculture as a component of pesticides or herbicides.

Mechanism of Action

Comparison with Similar Compounds

  • Ethyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate: This compound lacks the phenylamino group, making it less complex.

  • Ethyl 2-methylthio-4-methyl-5-pyrimidinecarboxylate: Similar structure but with different substituents.

  • 4-Methyl-2-(methylsulfanyl)quinoline-3-carboxylate: A quinoline derivative with a similar sulfur-containing group.

Uniqueness:

  • Complexity: The presence of the phenylamino group adds complexity and potential for diverse biological interactions.

  • Versatility: The compound's structure allows for various modifications, making it versatile for different applications.

This detailed article provides an overview of Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-methyl-2-methylsulfanyl-6-(4-phenoxyanilino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-26-20(25)18-14(2)22-21(28-3)24-19(18)23-15-10-12-17(13-11-15)27-16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEMGAVNZQDVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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